

Spectroscopic Profile of 4-Aminopyridazine: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopyridazine

Cat. No.: B156604

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Introduction: **4-Aminopyridazine** (CAS No: 20744-39-2), a key heterocyclic amine, serves as a vital building block in medicinal chemistry and materials science.^{[1][2]} Its structural and electronic properties, which dictate its reactivity and potential applications, are elucidated through various spectroscopic techniques. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-aminopyridazine**, complete with experimental protocols and a generalized analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the molecular structure of a compound. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **4-aminopyridazine**.

^1H NMR Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$).^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.98 - 8.00	Multiplet	1H	H-6 (Pyridazine)
7.81 - 7.85	Multiplet	1H	H-3 (Pyridazine)
6.00	Broad Singlet	1H	H-5 (Pyridazine)
2.51	Broad Singlet	2H	-NH ₂

Table 1: ¹H NMR spectroscopic data for 4-aminopyridazine in DMSO-d₆.[\[3\]](#)

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While specific experimental data for **4-aminopyridazine** is not readily available in public databases, the expected chemical shift ranges can be predicted based on the electronic environment of the pyridazine ring and the amino substituent.

Chemical Shift (δ) ppm (Predicted)	Carbon Atom Assignment
~155 - 165	C-4
~145 - 155	C-3, C-6
~110 - 120	C-5

Table 2: Predicted ¹³C NMR chemical shifts for 4-aminopyridazine.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic absorption bands for **4-aminopyridazine** based on its structure.[\[1\]](#)

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3300 - 3500	N-H Stretch (symm. & asymm.)	Primary Amine (-NH ₂)
> 3000	C-H Stretch	Aromatic (Pyridazine)
~1600 - 1650	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
~1400 - 1600	C=C and C=N Ring Stretch	Aromatic (Pyridazine)

Table 3: Predicted FT-IR absorption bands for 4-aminopyridazine.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of **4-aminopyridazine** is 95.10 g/mol .[2] The molecule contains an odd number of nitrogen atoms (3), and therefore, according to the Nitrogen Rule, its molecular ion peak ($[M]^+$) is expected to have an odd m/z value.

m/z Value	Ion Assignment	Ionization Method
95	$[M]^+$	EI (Predicted)
96.0614	$[M+H]^+$	ESI+ (HRMS)

Table 4: Mass spectrometry data for 4-aminopyridazine.[1]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-aminopyridazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of solid **4-aminopyridazine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the fine powder into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

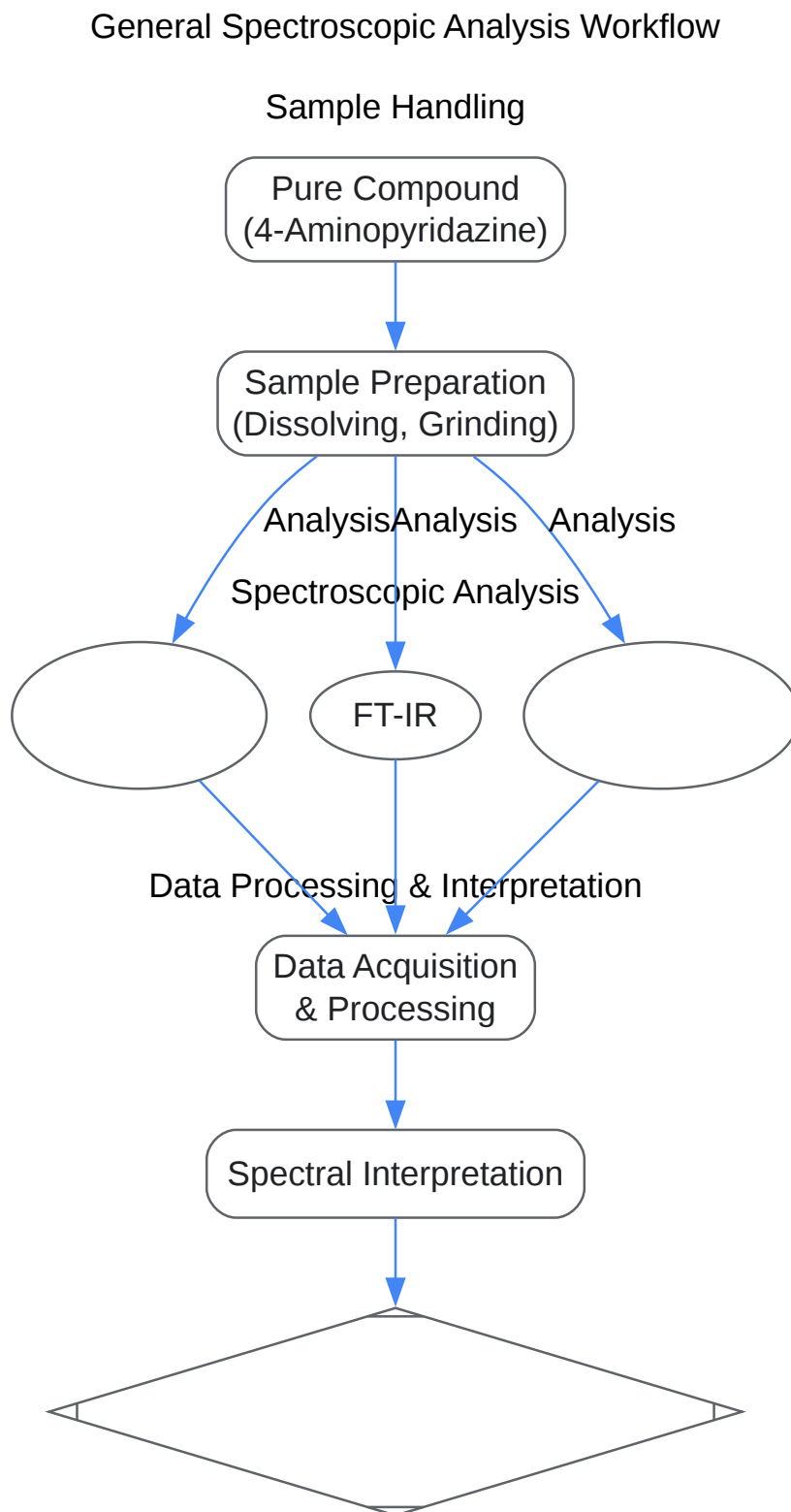
- **Background Spectrum:** Record a background spectrum of the empty sample compartment to subtract atmospheric (CO_2 , H_2O) and instrumental contributions.
- **Sample Spectrum:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- **Acquisition:**
 - Scan the sample, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **4-aminopyridazine** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization Method:**
 - **Electrospray Ionization (ESI):** Suitable for producing protonated molecules ($[\text{M}+\text{H}]^+$). The sample solution is introduced into the ESI source at a low flow rate (e.g., $5\text{--}20\text{ }\mu\text{L}/\text{min}$). A high voltage is applied to generate a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.
 - **Electron Impact (EI):** Suitable for generating the molecular ion ($[\text{M}]^+$) and characteristic fragment ions. The sample is introduced into the source, vaporized, and bombarded with a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio.
- **Detection:** An ion detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-aminopyridazine**.



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Caption: Generalized workflow for spectroscopic analysis.

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